Physalin B
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Overview
Description
Physalin B is a natural product found in Physalis lagascae, Physalis angulata, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Effects
Physalin B, a compound from Physalis alkekengi L., demonstrates promising anti-inflammatory properties. Zhang et al. (2020) found that Physalin B can significantly reduce inflammation in a mouse model of ulcerative colitis. The compound alleviated symptoms and pathological damage while suppressing activation of the NF-κB pathway and other inflammation-related pathways (Zhang et al., 2020). Similarly, Yang et al. (2018) observed that Physalin B inhibits the inflammatory response in LPS-stimulated macrophages, particularly by inhibiting NF-κB signaling (Yang et al., 2018).
Antitumor Activities
Physalin B also exhibits potential antitumor activities. Chunshen (2015) reported that Physalin B inhibits the proliferation of Hep G2 and SGC7901 tumor cell strains and induces apoptosis in these cells (Chunshen, 2015). Fang et al. (2021) found similar effects in human gastric cancer HGC‐27 cells, where Physalin B inhibited cell proliferation and induced apoptosis (Fang et al., 2021).
Immunosuppressive Effects
Physalin B also has immunosuppressive properties. Soares et al. (2006) discovered that Physalins, including Physalin B, can inhibit lymphocyte function and prevent allogeneic transplant rejection, suggesting its potential use as an immunosuppressive agent (Soares et al., 2006).
Antileishmanial Activity
Physalin B demonstrates antileishmanial activity. Guimarães et al. (2009) found that Physalins, including Physalin B, reduced the percentage of Leishmania-infected macrophages in vitro and in vivo, suggesting these molecules as potential therapeutic options for cutaneous leishmaniasis (Guimarães et al., 2009).
Apoptotic Effects
Further extending its potential in cancer treatment, Wang et al. (2018) showed that Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through a p53-dependent apoptotic pathway (Wang et al., 2018).
Mitochondrial Function Alteration in Cancer
Cao et al. (2019) found that Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function (Cao et al., 2019).
properties
Product Name |
Physalin B |
---|---|
Molecular Formula |
C28H30O9 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
HVTFEHJSUSPQBK-DNJDGUCCSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
synonyms |
NSC-287088 physalin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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